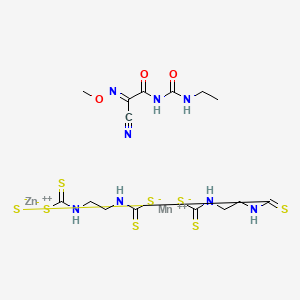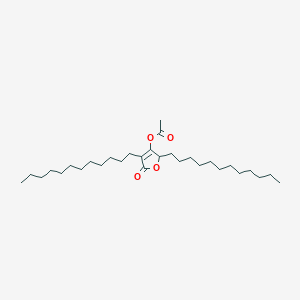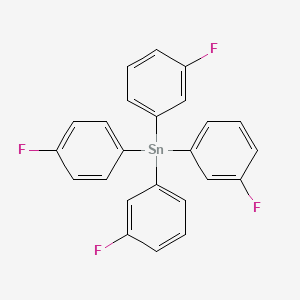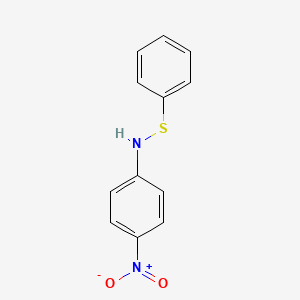![molecular formula C13H30N2O7P2 B14497347 Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate CAS No. 63044-86-0](/img/structure/B14497347.png)
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate is a complex organic compound that features both morpholine and imidodiphosphate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate typically involves the reaction of morpholine derivatives with imidodiphosphate precursors. One common method includes the use of diethanolamine and concentrated sulfuric acid to produce morpholine, which is then reacted with imidodiphosphate compounds under controlled conditions . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of both morpholine and imidodiphosphate groups, which provide multiple reactive sites.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from the reactions of this compound include various substituted morpholine derivatives and phosphorylated compounds
Aplicaciones Científicas De Investigación
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate include other morpholine derivatives and imidodiphosphate compounds. Examples include:
- Morpholine
- Imidodiphosphate esters
- Substituted morpholine derivatives
Uniqueness
This compound is unique due to its combination of morpholine and imidodiphosphate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63044-86-0 |
|---|---|
Fórmula molecular |
C13H30N2O7P2 |
Peso molecular |
388.33 g/mol |
Nombre IUPAC |
N,N-bis(diethoxyphosphoryl)-1-morpholin-4-ylmethanamine |
InChI |
InChI=1S/C13H30N2O7P2/c1-5-19-23(16,20-6-2)15(13-14-9-11-18-12-10-14)24(17,21-7-3)22-8-4/h5-13H2,1-4H3 |
Clave InChI |
QLHMFTFDWBLXJB-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(N(CN1CCOCC1)P(=O)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


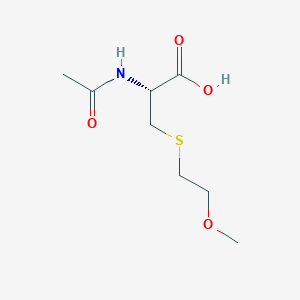
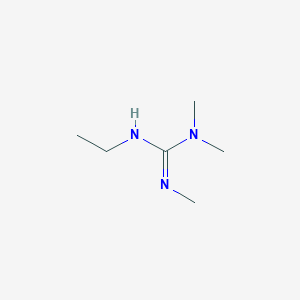


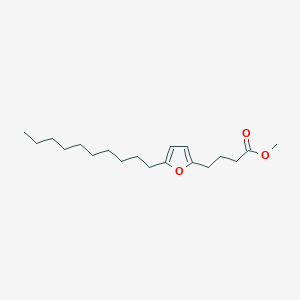
![6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione](/img/structure/B14497287.png)
